molecular formula C23H21N5O4S B3500753 2,6-dimethoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

2,6-dimethoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

Cat. No.: B3500753
M. Wt: 463.5 g/mol
InChI Key: BNMQTXOYQHFQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides

Properties

IUPAC Name

2,6-dimethoxy-N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-30-16-10-8-15(9-11-16)28-26-17-12-7-14(13-18(17)27-28)24-23(33)25-22(29)21-19(31-2)5-4-6-20(21)32-3/h4-13H,1-3H3,(H2,24,25,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMQTXOYQHFQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,6-dimethoxybenzoic acid, which is then converted into the corresponding acid chloride. This intermediate is reacted with 2-(4-methoxyphenyl)-2H-benzotriazole-5-amine in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to form the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzotriazole moiety can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,6-dimethoxybenzoic acid derivatives, while reduction of the benzotriazole moiety can produce amine-containing compounds.

Scientific Research Applications

2,6-dimethoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This can lead to a range of biological effects, such as anti-inflammatory and anticancer activities. The methoxy groups may also contribute to the compound’s antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxy-N-(2-nitrophenyl)benzamide
  • 3,4-dimethoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
  • 2,6-dimethoxy-N-(1-naphthyl)benzamide

Uniqueness

2,6-dimethoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is unique due to the presence of both methoxy groups and a benzotriazole moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant, antibacterial, and anticancer activities, making it a valuable compound for various scientific and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-dimethoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
2,6-dimethoxy-N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.